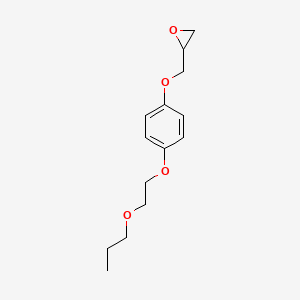![molecular formula C10H22NO6PS B14479555 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid CAS No. 67278-72-2](/img/structure/B14479555.png)
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexane ring attached to an amine group, a phosphonomethyl group, and a sulfonic acid group. It is known for its use as a buffering agent in biochemistry due to its ability to maintain a stable pH in solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid typically involves the reaction of cyclohexylamine with a suitable sulfonic acid derivative. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product is obtained. For example, the reaction may be carried out in an aqueous medium with the addition of a base to neutralize the acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product. The use of advanced analytical techniques like HPLC (High-Performance Liquid Chromatography) ensures the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: Employed in biological assays and experiments where pH stability is crucial.
Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.
Industry: Applied in industrial processes that require precise pH control, such as in the production of certain chemicals and materials.
Wirkmechanismus
The buffering action of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) to neutralize changes in pH.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological and chemical research.
2-(N-Morpholino)ethanesulfonic acid (MES): Commonly used in biological research for its buffering capacity.
Uniqueness
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is unique due to its specific combination of functional groups, which provide it with distinct buffering properties and stability over a wide pH range. This makes it particularly useful in applications where precise pH control is essential.
Eigenschaften
CAS-Nummer |
67278-72-2 |
|---|---|
Molekularformel |
C10H22NO6PS |
Molekulargewicht |
315.33 g/mol |
IUPAC-Name |
3-[cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H22NO6PS/c12-18(13,14)9-11(7-4-8-19(15,16)17)10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
KUFPPGMDCHKEFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(CCCS(=O)(=O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


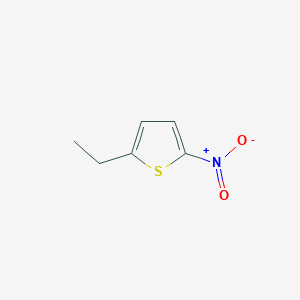
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
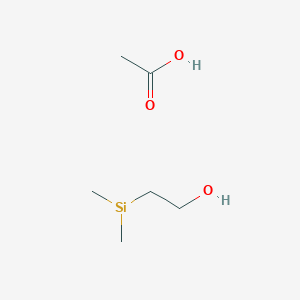
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)
![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
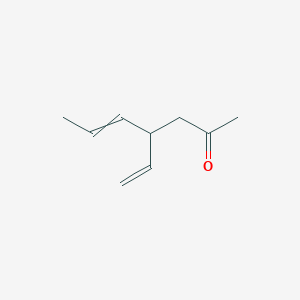

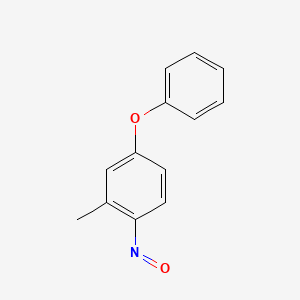
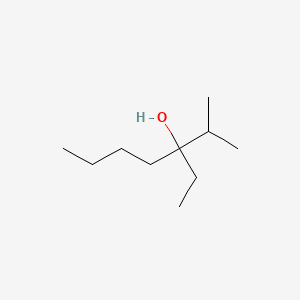
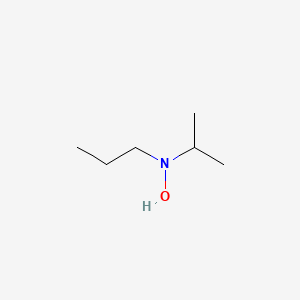
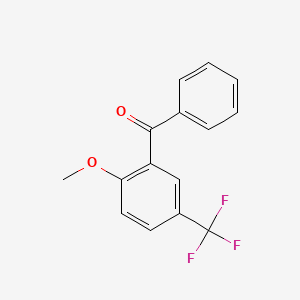
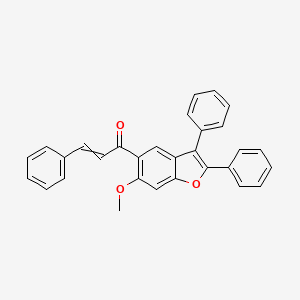
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
